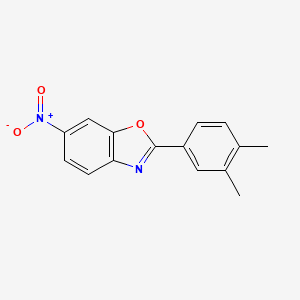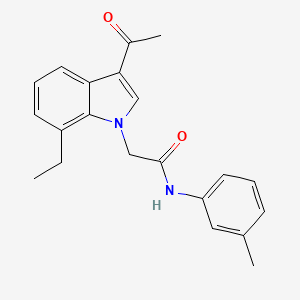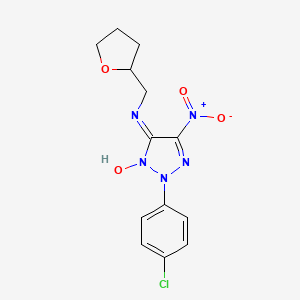
N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as CI-994, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in the treatment of various types of cancer, as well as other diseases such as sickle cell anemia and malaria.
Applications De Recherche Scientifique
CI-994 has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide enzymes, which play a key role in regulating gene expression. By inhibiting N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide activity, CI-994 can increase the acetylation of histone proteins, leading to changes in gene expression that can promote cell death in cancer cells. CI-994 has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer.
Mécanisme D'action
The mechanism of action of CI-994 involves the inhibition of N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide enzymes, which are responsible for removing acetyl groups from histone proteins. By inhibiting N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide activity, CI-994 increases the acetylation of histone proteins, leading to changes in gene expression that can promote cell death in cancer cells. In addition to its effects on histone proteins, CI-994 has also been shown to affect the acetylation of non-histone proteins, such as transcription factors and signaling molecules.
Biochemical and physiological effects:
In addition to its effects on gene expression, CI-994 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. CI-994 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of diseases such as sickle cell anemia and malaria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CI-994 is its broad-spectrum activity against a wide range of cancer types. It has also been shown to be effective at low concentrations, which may reduce the risk of toxicity. However, CI-994 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain assays. It also has a short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on CI-994. One area of interest is the development of more potent and selective N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide inhibitors based on the structure of CI-994. Another area of interest is the investigation of the effects of CI-994 on non-cancer diseases, such as sickle cell anemia and malaria. Finally, there is a need for further studies to elucidate the mechanism of action of CI-994 and its effects on gene expression and cellular signaling pathways.
Propriétés
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-13(2)17-7-5-6-8-18(17)21-19(23)14(3)22(26(4,24)25)16-11-9-15(20)10-12-16/h5-14H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAURMOAJPNYTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(4-{[butyl(methyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B4192272.png)


![4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4192287.png)
![5-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4192294.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4192299.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B4192304.png)


![6-(2-furyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4192327.png)
![N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4192336.png)

![6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4192354.png)
![4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4192360.png)